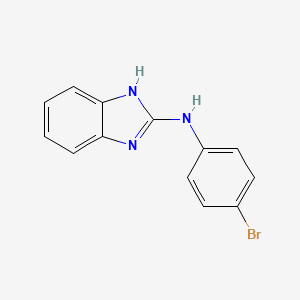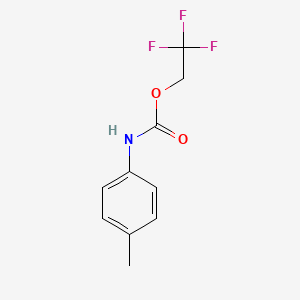
2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate" is a chemical entity that can be associated with various research areas, including organic synthesis, material science, and medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and properties of similar trifluoroethyl carbamate compounds.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the use of fluorinated building blocks and catalysts to achieve the desired chemical structure. For instance, the synthesis of a novel fluorinated aromatic diamine monomer is described, which involves the coupling of a trifluoroacetophenone with a phenyl ether, followed by reduction . Similarly, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is achieved through acylation, nucleophilic substitution, and reduction, starting from commercially available precursors . These methods could potentially be adapted for the synthesis of "2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate."
Molecular Structure Analysis
The molecular structure of carbamate compounds is characterized by the presence of an amine group linked to a carbonyl group, which in turn is linked to an alkyl or aryl group. The presence of trifluoromethyl groups can significantly influence the electronic properties of the molecule due to their strong electron-withdrawing nature. For example, the synthesis of polyimides derived from a fluorinated diamine monomer demonstrates the impact of trifluoromethyl groups on the solubility and thermal stability of the resulting polymers .
Chemical Reactions Analysis
Carbamate compounds can participate in various chemical reactions, including amidation, N-arylation, and aminolysis. The ortho-substituent on phenylboronic acid is shown to catalyze dehydrative amidation between carboxylic acids and amines, which could be relevant for the formation of carbamate bonds . The double N-arylation of primary amines is another reaction that could be used to introduce aryl groups into carbamate structures . Additionally, the aminolysis of epoxy compounds to form carbamates is described, which could be a useful reaction for modifying the structure of "2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate" .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate compounds are influenced by their molecular structure. The presence of trifluoromethyl groups can enhance the thermal stability and solubility in organic solvents, as seen in the synthesis of fluorinated polyimides . The synthesis of crystalline carbamates and their characterization by various spectroscopic methods, such as IR, NMR, and mass spectrometry, provides information on the purity and stability of these compounds . The utility of carbamates in the synthesis of biologically active compounds, such as dipeptidyl ureas, also highlights their importance in medicinal chemistry .
Applications De Recherche Scientifique
Synthesis of Organofluorine Compounds
2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate is involved in the synthesis of new synthons for organofluorine compounds, demonstrating its utility in developing novel chemical entities. For instance, compounds derived from Halothane were found to be useful new synthons for organofluorine compounds, indicating the potential of this chemical in the field of synthetic chemistry (Katô et al., 2000).
Chemical Lithiation
The chemical lithiation of carbamate derivatives showcases the chemical versatility of compounds like 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate. Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate can lead to the formation of highly reactive intermediates that are crucial in organic synthesis, reflecting the importance of this compound in chemical transformations (Smith et al., 2013).
Chiral Discrimination
2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate has been implicated in studies concerning chiral discrimination, indicating its potential use in enantioselective synthesis and chiral resolution processes. This is evidenced by the separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, demonstrating the compound's applicability in chromatographic techniques (Bereznitski et al., 2002).
Synthesis and Characterization of Novel Polymers
The compound also plays a role in the synthesis and characterization of novel polyimides and fluorinated polyimides, indicating its significance in materials science. These polymers exhibit remarkable properties such as good thermal stability, mechanical strength, and optical transparency, underscoring the compound's contribution to the development of advanced materials (Yin et al., 2005), (Tao et al., 2009).
Photolabile Protecting Groups
2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate is relevant in the development of photolabile protecting groups, highlighting its utility in photochemistry. This is demonstrated by the application of N-Methyl-N-(o-nitrophenyl)carbamates as photoremovable alcohol protecting groups, showcasing the compound's potential in facilitating synthetic transformations that are triggered by light (Loudwig & Goeldner, 2001).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-7-2-4-8(5-3-7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKVKWZCFNPYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide](/img/structure/B2511038.png)

![3-[(4-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2511040.png)
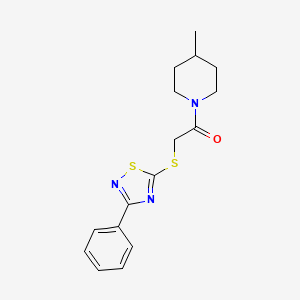
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2511042.png)
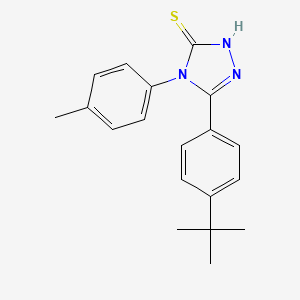
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2511044.png)
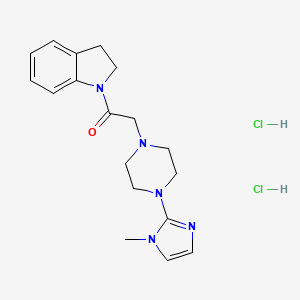
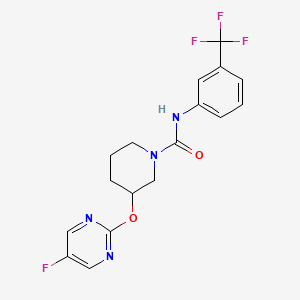
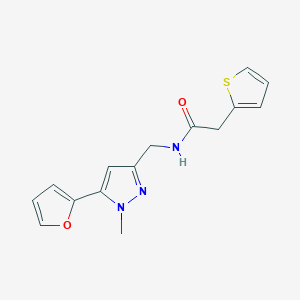
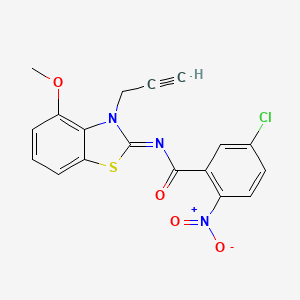
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511051.png)

